molecular formula C15H23NO2 B5209274 (4-methoxybenzyl)(2-methoxycyclohexyl)amine hydrochloride

(4-methoxybenzyl)(2-methoxycyclohexyl)amine hydrochloride

Cat. No. B5209274
M. Wt: 249.35 g/mol
InChI Key: IXIIAAAZONRLLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-methoxybenzyl)(2-methoxycyclohexyl)amine hydrochloride is a chemical compound that has gained attention in the scientific community due to its potential use in medical research. This compound is also known as Methoxetamine (MXE) and is classified as a dissociative anesthetic drug. However,

Mechanism of Action

The mechanism of action of (4-methoxybenzyl)(2-methoxycyclohexyl)amine hydrochloride involves its interaction with NMDA receptors in the brain. These receptors are involved in the regulation of synaptic plasticity, which is the ability of the brain to change and adapt to new experiences. By blocking the activity of NMDA receptors, (4-methoxybenzyl)(2-methoxycyclohexyl)amine hydrochloride can disrupt this process, leading to altered perception, dissociation, and anesthesia.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (4-methoxybenzyl)(2-methoxycyclohexyl)amine hydrochloride are mainly related to its action on the nervous system. It has been found to cause a range of effects, including dissociation, altered perception, euphoria, and sedation. It can also cause side effects such as nausea, vomiting, and dizziness.

Advantages and Limitations for Lab Experiments

The advantages of using (4-methoxybenzyl)(2-methoxycyclohexyl)amine hydrochloride in lab experiments include its selective action on NMDA receptors, which makes it useful in studying the role of these receptors in various neurological disorders. It is also relatively easy to synthesize and purify, making it accessible to researchers.
However, there are also limitations to its use in lab experiments. One of the main limitations is its potential for abuse as a recreational drug, which makes it difficult to obtain and use in a controlled manner. It can also cause side effects that may interfere with experimental outcomes.

Future Directions

There are several future directions for research on (4-methoxybenzyl)(2-methoxycyclohexyl)amine hydrochloride. One area of interest is its potential use in the treatment of neurological disorders such as depression and schizophrenia. It may also be useful in studying the role of NMDA receptors in the regulation of synaptic plasticity and learning and memory processes.
Another future direction is the development of new compounds that target NMDA receptors with greater selectivity and efficacy. This could lead to the development of new drugs for the treatment of neurological disorders and other conditions.
Conclusion:
In conclusion, (4-methoxybenzyl)(2-methoxycyclohexyl)amine hydrochloride is a chemical compound with potential applications in scientific research. Its selective action on NMDA receptors makes it useful in studying the role of these receptors in various neurological disorders, and its relatively easy synthesis and purification make it accessible to researchers. However, its potential for abuse and side effects must be taken into account when using it in lab experiments. Future research on this compound may lead to the development of new drugs for the treatment of neurological disorders and other conditions.

Synthesis Methods

The synthesis of (4-methoxybenzyl)(2-methoxycyclohexyl)amine hydrochloride involves the reaction of 2-methoxycyclohexanone with 4-methoxybenzylmagnesium chloride, followed by the addition of ammonium chloride and sodium hydroxide. The final product is obtained through a series of purification steps, including recrystallization and filtration.

Scientific Research Applications

(4-methoxybenzyl)(2-methoxycyclohexyl)amine hydrochloride has been used in scientific research to study its effects on the brain and nervous system. It has been found to act as a selective N-methyl-D-aspartate (NMDA) receptor antagonist, which means that it blocks the activity of these receptors in the brain. This property makes it useful in studying the role of NMDA receptors in various neurological disorders, such as depression, schizophrenia, and Alzheimer's disease.

properties

IUPAC Name

2-methoxy-N-[(4-methoxyphenyl)methyl]cyclohexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2/c1-17-13-9-7-12(8-10-13)11-16-14-5-3-4-6-15(14)18-2/h7-10,14-16H,3-6,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXIIAAAZONRLLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCCC1NCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methoxy-N-[(4-methoxyphenyl)methyl]cyclohexan-1-amine

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